4-Bromo-6-methylbenzene-1,3-diamine
Overview
Description
4-Bromo-6-methylbenzene-1,3-diamine is an aromatic amine compound characterized by the presence of bromine and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylbenzene-1,3-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, bromination is carried out to introduce the bromine substituent.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may use catalysts and specific reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) are commonly used reagents.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-6-methylbenzene-1,3-diamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
- 4-Bromo-2-methylbenzene-1,3-diamine
- 4-Bromo-6-chlorobenzene-1,3-diamine
- 4-Bromo-6-methylbenzene-1,2-diamine
Uniqueness: The presence of both bromine and methyl groups on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various chemical reactions and research studies .
Properties
IUPAC Name |
4-bromo-6-methylbenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDVBSOQTGPIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573410 | |
Record name | 4-Bromo-6-methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141922-21-6 | |
Record name | 4-Bromo-6-methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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